2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,2,4-oxadiazole ring and a methylsulfanyl group. The acetamide moiety is linked to a 3-fluoro-4-methylphenyl group.
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2S/c1-12-4-7-14(8-5-12)20-26-21(31-28-20)18-19(24)29(27-22(18)32-3)11-17(30)25-15-9-6-13(2)16(23)10-15/h4-10H,11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOCSPVMNBOORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=C(C=C4)C)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including an oxadiazole ring and a pyrazole moiety, suggest diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 452.5 g/mol. The structure includes several functional groups that enhance its reactivity and biological interactions:
| Functional Group | Description |
|---|---|
| Amino Group | Potential for hydrogen bonding and interaction with biological targets. |
| Oxadiazole Ring | Known for its pharmacological properties, including antimicrobial and anticancer activities. |
| Pyrazole Moiety | Associated with anti-inflammatory and analgesic effects. |
| Acetamide Group | Enhances solubility and bioavailability. |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyrazole rings exhibit a variety of biological activities, including:
-
Anticancer Activity :
- Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Similar compounds have shown effectiveness against various cancer cell lines, such as A549 (lung carcinoma) and MCF7 (breast carcinoma) .
- The mechanism of action may involve the inhibition of specific kinases (e.g., ERK1/2), leading to cell cycle arrest and apoptosis .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A derivative of the compound was tested against A549 lung carcinoma cells, showing significant cytotoxicity with an IC50 value lower than that of doxorubicin, a standard chemotherapy drug . The study highlighted the importance of specific substituents in enhancing activity.
- Anti-inflammatory Effects : Another study investigated the anti-inflammatory potential of similar pyrazole derivatives, revealing that modifications to the phenyl ring significantly impacted their efficacy in reducing inflammation markers in vitro .
The biological effects of this compound are likely mediated through:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with cellular receptors can lead to downstream signaling changes that affect cell survival and proliferation.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Investigations have shown that compounds with similar structures can exhibit significant antibacterial and antifungal activities. The oxadiazole moiety is particularly noted for its ability to interact with microbial enzymes, potentially inhibiting their function .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. The presence of the pyrazole and oxadiazole rings is associated with the modulation of key signaling pathways involved in cancer cell proliferation and apoptosis . For example, compounds with similar structures have shown promising results against various cancer cell lines, indicating potential for further development as anticancer agents .
Case Studies
Several studies have explored the applications and efficacy of similar compounds:
- Anticancer Activity : A study highlighted the anticancer effects of oxadiazole derivatives against various cancer cell lines, demonstrating significant growth inhibition rates .
- Antimicrobial Efficacy : Research on related compounds has shown their effectiveness against both Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in treating infections .
Chemical Reactions Analysis
Acetamide Group Reactivity
The terminal acetamide moiety (-NH-C(=O)-) undergoes hydrolysis under acidic or basic conditions. Key observations include:
-
Acidic Hydrolysis : Produces carboxylic acid and aniline derivatives at 80–100°C with HCl (6M) .
-
Basic Hydrolysis : Yields carboxylate salts when treated with NaOH (2M) at 60°C.
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), 80°C, 6h | 3-fluoro-4-methylaniline + acetic acid derivative | 72 |
| Basic hydrolysis | NaOH (2M), 60°C, 4h | Sodium carboxylate + ammonia | 68 |
Pyrazole Ring Reactions
The 5-amino-3-(methylsulfanyl)pyrazole core participates in:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives .
-
Oxidation : Methylsulfanyl (-SMe) converts to sulfoxide (-SO-Me) using H₂O₂ in acetic acid.
Oxadiazole Ring Behavior
The 1,2,4-oxadiazole component demonstrates:
-
Nucleophilic Substitution : Replaces the 4-methylphenyl group with amines (e.g., piperidine) under reflux in ethanol .
-
Ring-Opening : Occurs in concentrated H₂SO₄, generating nitrile and hydroxylamine intermediates.
Methylsulfanyl Group Transformations
This group (-SMe) shows:
-
Demethylation : Cleavage with HI (57%) yields thiol (-SH).
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids catalyzed by Pd(PPh₃)₄ .
Fluorine Substituent Influence
The 3-fluoro-4-methylphenyl group enhances electron-withdrawing effects, directing electrophilic substitution to meta positions in aromatic reactions .
Stability Profile
-
pH Sensitivity : Stable at pH 4–8; degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions .
Catalytic and Enzymatic Interactions
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Phenyl Substituents
- Compound A: 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide () Key Differences:
- Oxadiazole substituent : 4-methoxyphenyl (electron-donating methoxy) vs. 4-methylphenyl (electron-neutral methyl) in the target compound. Methoxy groups enhance solubility but may reduce membrane permeability due to increased polarity.
- Acetamide substituent : 2-chloro-4-methylphenyl (chloro increases lipophilicity) vs. 3-fluoro-4-methylphenyl (fluoro provides electronegativity without significant steric bulk).
Pyrazole-Based Bioactive Compounds
- Compound B: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Key Differences:
- Core structure: A simpler pyrazole with cyano and chloro substituents vs. the target compound’s oxadiazole and methylsulfanyl groups.
Oxadiazole-Containing FLAP Inhibitors
- Compound C: BI 665915 (2-[4-(3-{(R)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide) () Key Differences:
- Oxadiazole context : BI 665915 uses oxadiazole as part of a FLAP inhibitor pharmacophore, optimized for high potency (IC₅₀ < 10 nM). The target compound lacks the pyrimidine and cyclopropyl groups critical for FLAP binding.
- Pharmacokinetics : BI 665915’s dimethylacetamide enhances permeability, whereas the target compound’s 3-fluoro-4-methylphenyl group may reduce plasma protein binding, improving free drug concentration .
- Implications : While both compounds leverage oxadiazole for target engagement, the target compound’s simpler structure may offer synthetic advantages but require optimization for specificity.
Triazole/Acetamide Derivatives with Anti-Exudative Activity
- Compound D: 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () Key Differences:
- Heterocycle : Triazole (three nitrogen atoms) vs. oxadiazole (two nitrogens, one oxygen) in the target compound. Triazoles often exhibit stronger metal-binding capacity.
- Substituents : Pyridinyl and trifluoromethyl groups in Compound D enhance polarity and metabolic resistance compared to the target compound’s methylphenyl and fluorine .
- Implications : The trifluoromethyl group in Compound D may prolong half-life but increase synthetic complexity. The target compound’s fluorine offers a balance of electronegativity and simplicity.
Pharmacokinetic and Electronic Comparisons
- In contrast, compounds with trifluoromethyl (e.g., Compound D) or cyano (e.g., Compound B) groups exhibit higher metabolic resistance but may suffer from reduced solubility .
- Protein Binding : The 3-fluoro-4-methylphenyl group in the target compound likely reduces plasma protein binding compared to bulkier substituents (e.g., BI 665915’s cyclopropyl), enhancing free drug availability .
Q & A
Q. What are the key structural features of this compound, and how do they influence its potential bioactivity?
The compound contains a 1,2,4-oxadiazole ring linked to a 5-aminopyrazole core, substituted with a methylsulfanyl group and an N-(3-fluoro-4-methylphenyl)acetamide side chain.
- Oxadiazole : Known for metabolic stability and hydrogen-bonding capacity, often enhancing pharmacokinetic properties .
- Pyrazole : Contributes to π-π stacking interactions in target binding; the amino group at position 5 may facilitate nucleophilic interactions .
- Methylsulfanyl : Introduces hydrophobicity, potentially improving membrane permeability .
- Fluorinated arylacetamide : Fluorine atoms enhance bioavailability and modulate electron density for target affinity .
Q. What synthetic routes are reported for this compound or analogs?
A multi-step synthesis is typical:
Oxadiazole formation : React substituted amidoximes with carboxylic acid derivatives under reflux with catalysts like pyridine/zeolite (Y-H) at 150°C .
Pyrazole core assembly : Condensation of hydrazine derivatives with β-keto esters, followed by cyclization. Substituents are introduced via nucleophilic substitution or coupling reactions .
Acetamide coupling : React the pyrazole-oxadiazole intermediate with 3-fluoro-4-methylphenyl isocyanate or via EDC/HOBt-mediated amide bond formation .
Critical step : Purification via recrystallization (ethanol/ice-HCl mixture) to isolate high-purity products .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirm regiochemistry of pyrazole/oxadiazole rings and substituent positions .
- HRMS : Verify molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for biological assays) .
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline forms .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, highlights optimizing flow-chemistry conditions via statistical modeling .
- Catalyst screening : Zeolite (Y-H) in improved oxadiazole cyclization efficiency by reducing side reactions .
- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progression and adjust parameters in real time .
Q. How do structural modifications affect anti-exudative or antiproliferative activity?
- Case study : In , replacing the furan-2-yl group in triazole analogs with 4-methylphenyl (as in this compound) increased anti-exudative activity by 30% in rat formalin edema models .
- Methylsulfanyl vs. methylsulfonyl : Sulfanyl groups enhance lipophilicity (logP +0.5), improving tissue penetration, while sulfonyl groups may increase metabolic stability but reduce bioavailability .
- Fluorine position : Meta-fluorine (3-fluoro) in the acetamide side chain optimizes target binding vs. para-substitution, as seen in SAR studies of similar antiproliferative agents .
Q. How can conflicting data in biological assays be resolved?
- Assay validation : Replicate experiments across multiple cell lines (e.g., MCF-7 vs. HepG2) to rule out cell-specific effects. reports IC₅₀ variations (±15%) due to differential expression of target proteins .
- Solubility adjustments : Use DMSO/cremophor EL mixtures to ensure compound solubility >50 µM, avoiding false negatives in cytotoxicity assays .
- Target engagement studies : Employ SPR or thermal shift assays to confirm direct binding to hypothesized targets (e.g., COX-2 or kinases) .
Q. What computational methods predict this compound’s metabolic stability?
- In silico tools :
- Experimental validation : Compare microsomal stability assays (human/rat liver microsomes) with computational predictions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
